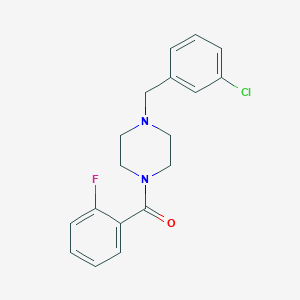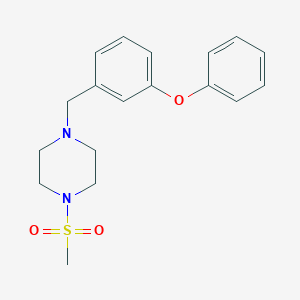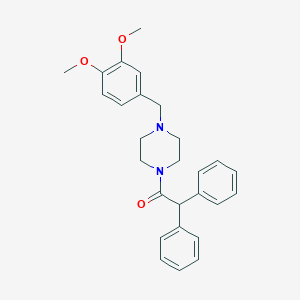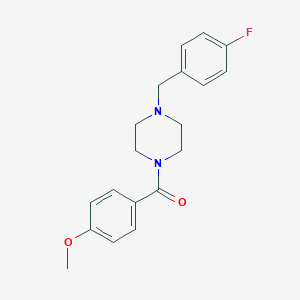![molecular formula C14H18N2O4 B249273 N-Benzo[1,3]dioxol-5-yl-3-morpholin-4-yl-propionamide](/img/structure/B249273.png)
N-Benzo[1,3]dioxol-5-yl-3-morpholin-4-yl-propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzo[1,3]dioxol-5-yl-3-morpholin-4-yl-propionamide (BMDP) is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. BMDP is a derivative of the phenethylamine family and is structurally related to other psychoactive substances such as MDMA and MDA. BMDP has been shown to exhibit potent binding affinity for the serotonin transporter, making it a promising candidate for further investigation into its therapeutic potential.
Wirkmechanismus
N-Benzo[1,3]dioxol-5-yl-3-morpholin-4-yl-propionamide exerts its effects primarily through its binding affinity for the serotonin transporter. By inhibiting the reuptake of serotonin, N-Benzo[1,3]dioxol-5-yl-3-morpholin-4-yl-propionamide increases the availability of this neurotransmitter in the brain, leading to increased feelings of well-being and reduced symptoms of depression. Additionally, N-Benzo[1,3]dioxol-5-yl-3-morpholin-4-yl-propionamide has been shown to modulate the activity of other neurotransmitters such as dopamine and norepinephrine, further contributing to its therapeutic potential.
Biochemical and Physiological Effects:
N-Benzo[1,3]dioxol-5-yl-3-morpholin-4-yl-propionamide has been shown to have a range of biochemical and physiological effects in animal models. These include increased levels of serotonin, dopamine, and norepinephrine in the brain, as well as reduced levels of inflammatory cytokines in the blood. Additionally, N-Benzo[1,3]dioxol-5-yl-3-morpholin-4-yl-propionamide has been shown to reduce drug-seeking behavior in animal models, suggesting that it may have potential as a treatment for addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-Benzo[1,3]dioxol-5-yl-3-morpholin-4-yl-propionamide in laboratory experiments is its high binding affinity for the serotonin transporter, which makes it a useful tool for investigating the role of this neurotransmitter in various physiological processes. Additionally, N-Benzo[1,3]dioxol-5-yl-3-morpholin-4-yl-propionamide has been shown to exhibit potent anti-inflammatory effects, making it a useful tool for investigating the role of inflammation in disease processes. However, one limitation of N-Benzo[1,3]dioxol-5-yl-3-morpholin-4-yl-propionamide is that its effects on the brain are not well understood, and further research is needed to fully elucidate its mechanism of action.
Zukünftige Richtungen
There are several potential future directions for research on N-Benzo[1,3]dioxol-5-yl-3-morpholin-4-yl-propionamide. One area of interest is its potential use as a treatment for depression, as it has been shown to increase levels of serotonin in the brain. Additionally, further research is needed to investigate the potential use of N-Benzo[1,3]dioxol-5-yl-3-morpholin-4-yl-propionamide as a treatment for addiction, as it has been shown to reduce drug-seeking behavior in animal models. Another area of interest is the potential use of N-Benzo[1,3]dioxol-5-yl-3-morpholin-4-yl-propionamide as a tool for investigating the role of inflammation in disease processes, as it has been shown to exhibit potent anti-inflammatory effects. Overall, further research is needed to fully elucidate the therapeutic potential of N-Benzo[1,3]dioxol-5-yl-3-morpholin-4-yl-propionamide and to better understand its mechanism of action.
Synthesemethoden
N-Benzo[1,3]dioxol-5-yl-3-morpholin-4-yl-propionamide can be synthesized through a multi-step process involving the reaction of 3,4-methylenedioxyphenyl-2-propanone with morpholine and propionic anhydride. The resulting product is then purified through recrystallization to yield N-Benzo[1,3]dioxol-5-yl-3-morpholin-4-yl-propionamide in its final form.
Wissenschaftliche Forschungsanwendungen
N-Benzo[1,3]dioxol-5-yl-3-morpholin-4-yl-propionamide has been the subject of several scientific studies investigating its potential applications in medical research. One study found that N-Benzo[1,3]dioxol-5-yl-3-morpholin-4-yl-propionamide exhibits potent anti-inflammatory effects in vitro, suggesting that it may have potential as a treatment for inflammatory diseases such as rheumatoid arthritis. Another study investigated the potential use of N-Benzo[1,3]dioxol-5-yl-3-morpholin-4-yl-propionamide as a treatment for depression, as it has been shown to increase levels of serotonin in the brain. Additionally, N-Benzo[1,3]dioxol-5-yl-3-morpholin-4-yl-propionamide has been investigated for its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Eigenschaften
Produktname |
N-Benzo[1,3]dioxol-5-yl-3-morpholin-4-yl-propionamide |
|---|---|
Molekularformel |
C14H18N2O4 |
Molekulargewicht |
278.3 g/mol |
IUPAC-Name |
N-(1,3-benzodioxol-5-yl)-3-morpholin-4-ylpropanamide |
InChI |
InChI=1S/C14H18N2O4/c17-14(3-4-16-5-7-18-8-6-16)15-11-1-2-12-13(9-11)20-10-19-12/h1-2,9H,3-8,10H2,(H,15,17) |
InChI-Schlüssel |
GKWMRCNNRVAHBI-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCC(=O)NC2=CC3=C(C=C2)OCO3 |
Kanonische SMILES |
C1COCCN1CCC(=O)NC2=CC3=C(C=C2)OCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(2,3-Dimethoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B249192.png)
![1-Bicyclo[2.2.1]hept-2-yl-4-(2-thienylcarbonyl)piperazine](/img/structure/B249195.png)
![1-(3,5-Dimethoxybenzoyl)-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B249197.png)
![(3-Chloro-phenyl)-[4-(2,4,5-trimethoxy-benzyl)-piperazin-1-yl]-methanone](/img/structure/B249199.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(2,4-dimethoxybenzyl)piperazine](/img/structure/B249202.png)


![1-[4-(3-Fluorobenzyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B249208.png)

![(3,4-Dimethoxy-phenyl)-[4-(4-methoxy-benzyl)-piperazin-1-yl]-methanone](/img/structure/B249211.png)


![1-[(4-Chlorophenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B249214.png)